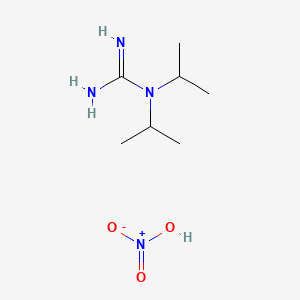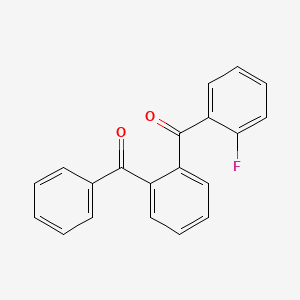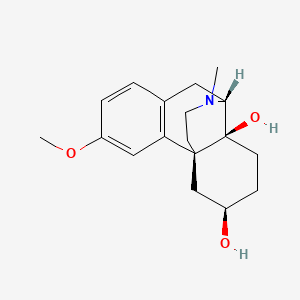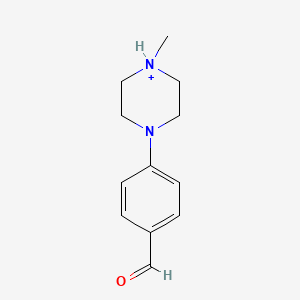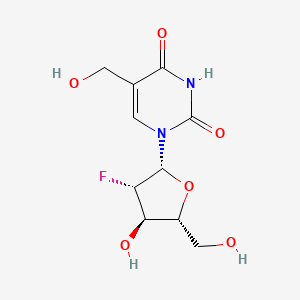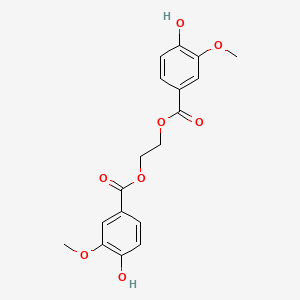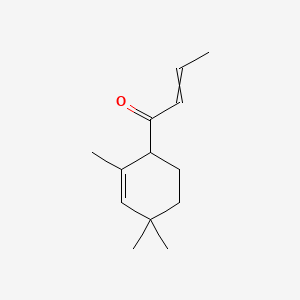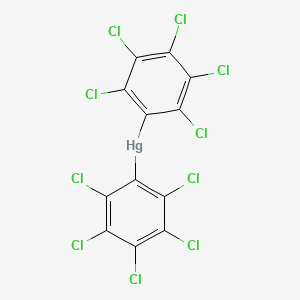
Bis(pentachlorophenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentachlorophenyl)mercury is an organomercury compound characterized by the presence of two pentachlorophenyl groups bonded to a central mercury atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentachlorophenyl)mercury typically involves the reaction of pentachlorophenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the general principles of organomercury compound synthesis, such as the use of Grignard reagents and mercuric salts, are applicable.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentachlorophenyl)mercury undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the pentachlorophenyl groups are replaced by other ligands.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of the mercury atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new organomercury compounds with different functional groups attached to the mercury center.
Applications De Recherche Scientifique
Bis(pentachlorophenyl)mercury has been studied for various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Research has explored its potential effects on biological systems, particularly in studies related to mercury toxicity.
Medicine: While not commonly used in medicine, its properties have been investigated for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of bis(pentachlorophenyl)mercury involves its interaction with biological molecules, leading to the disruption of cellular processes. The mercury center can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. This interaction with molecular targets such as enzymes and structural proteins is a key aspect of its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(pentachlorophenyl)mercury include other organomercury compounds such as:
- Pentachlorophenylmercury chloride
- Bis(trichlorovinyl)mercury
- Trichlorovinylmercury chloride
Uniqueness
This compound is unique due to the presence of two highly chlorinated phenyl groups, which confer distinct chemical properties such as increased stability and reactivity compared to less chlorinated analogs. This makes it particularly useful in specific research applications where these properties are advantageous .
Propriétés
Numéro CAS |
1043-49-8 |
|---|---|
Formule moléculaire |
C12Cl10Hg |
Poids moléculaire |
699.2 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentachlorophenyl)mercury |
InChI |
InChI=1S/2C6Cl5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9; |
Clé InChI |
LNHVTRXAXKOKSJ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)[Hg]C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
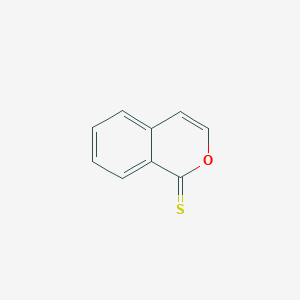
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
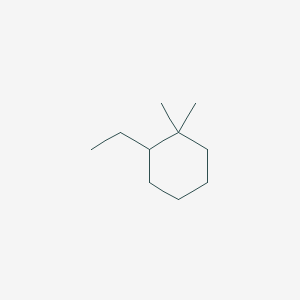
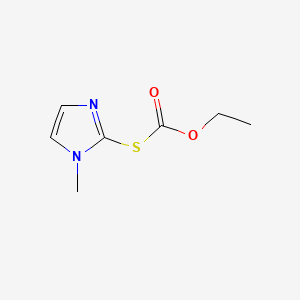
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
